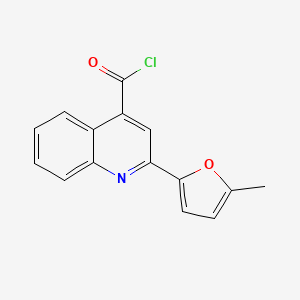

2-(5-Methyl-2-furyl)quinoline-4-carbonyl chloride

Description

Molecular Geometry and Substituent Effects

The molecular geometry of this compound exhibits distinctive characteristics arising from the interplay between the quinoline core structure and the pendant furan ring system. The compound adopts a non-planar conformation due to steric interactions between the furan substituent and the quinoline framework, resulting in a significant dihedral angle between these aromatic systems. Studies on closely related quinoline-furan hybrid systems demonstrate that the mean planes of the furan ring and quinoline group typically make dihedral angles ranging from 77.4 degrees in related structures, indicating substantial deviation from planarity.

The substituent effects within this molecular framework are particularly pronounced due to the electron-rich nature of the methylated furan ring and the electron-withdrawing character of the carbonyl chloride group. The 5-methyl substitution on the furan ring introduces additional steric bulk while simultaneously enhancing the electron density of the heterocyclic system through hyperconjugative effects. This electronic perturbation influences the overall charge distribution within the molecule, creating regions of enhanced nucleophilic character at specific positions on the furan ring while maintaining the electrophilic nature of the carbonyl chloride functionality.

The quinoline backbone itself contributes to the overall molecular geometry through its inherent planarity and extended conjugation system. The bicyclic aromatic structure provides a rigid framework that constrains the rotational freedom of the attached substituents. Nuclear magnetic resonance spectroscopic analysis of related compounds reveals characteristic chemical shift patterns that reflect the electronic environment created by the quinoline-furan conjugation, with the furan protons typically appearing in the 6.5 to 7.5 parts per million region.

Computational studies on analogous quinoline-furan systems suggest that the preferred conformational arrangement minimizes unfavorable steric contacts while maximizing favorable electronic interactions between the aromatic systems. The carbonyl chloride group at the 4-position of the quinoline ring adopts a geometry that facilitates nucleophilic attack while maintaining optimal overlap with the quinoline π-system. The molecular weight of 285.72 grams per mole for closely related 8-methyl variants indicates the substantial molecular size and complexity of these hybrid structures.

X-ray Crystallographic Analysis of Quinoline-Furan Hybrid Systems

Crystallographic investigations of quinoline-furan hybrid systems provide detailed insights into the solid-state organization and intermolecular interactions that govern the structural properties of this compound. Single crystal X-ray diffraction studies on related quinoline-furan compounds reveal that these molecules typically crystallize in monoclinic or triclinic space groups, with unit cell parameters that reflect the extended nature of the conjugated systems.

The crystal structure analysis of (E)-N′-(Furan-2-ylmethylene)-4-(quinolin-8-yloxy)butanohydrazide, a structurally related quinoline-furan hybrid, demonstrates key features relevant to understanding the crystallographic behavior of the target compound. The crystallographic data shows that the furan ring and quinoline group maintain their characteristic dihedral angle of 77.4 degrees even in the solid state, indicating that this geometric arrangement represents a stable conformational minimum.

Intermolecular interactions within the crystal lattice are dominated by hydrogen bonding patterns involving the nitrogen atoms of the quinoline system and various donor groups. In related structures, intermolecular N-H···N hydrogen bonds link molecules into centrosymmetric dimers, creating extended networks that stabilize the crystal packing. The presence of the carbonyl chloride group in this compound would be expected to participate in additional intermolecular interactions, including potential halogen bonding and dipole-dipole interactions that could significantly influence the overall packing arrangement.

Table 1: Crystallographic Parameters for Related Quinoline-Furan Hybrid Systems

The crystallographic analysis reveals that the methyl substitution on the furan ring creates additional steric constraints that influence the packing efficiency and intermolecular contact distances. The 5-methyl group projects into the intermolecular space and must be accommodated within the crystal lattice without creating unfavorable steric clashes. This geometric requirement often results in increased unit cell volumes and reduced packing densities compared to unsubstituted analogs.

Thermal analysis of crystalline quinoline-furan systems indicates moderate thermal stability with melting points typically ranging from 27 to 30 degrees Celsius for smaller fragments to higher temperatures for extended conjugated systems. The crystalline forms exhibit characteristic powder diffraction patterns that can be used for polymorph identification and purity assessment.

Comparative Analysis with 2-Thienyl and 2-Phenyl Quinoline Analogues

The comparative structural analysis of this compound with its 2-thienyl and 2-phenyl quinoline analogues reveals significant differences in molecular geometry, electronic properties, and reactivity patterns. The replacement of the furan ring with thiophene or benzene substituents creates distinct electronic environments that profoundly influence the overall molecular behavior.

The 2-thienyl quinoline analogues, exemplified by compounds such as 6-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride, exhibit enhanced electron density due to the sulfur atom's contribution to the aromatic system. The thiophene ring is less electron-rich than furan but more stable toward oxidative conditions, resulting in different reactivity profiles for nucleophilic substitution reactions at the carbonyl chloride position. The molecular formula C₁₄H₇Cl₂NOS for the chloro-substituted thienyl analog demonstrates the increased molecular weight and altered electronic distribution compared to the furan counterpart.

Table 2: Comparative Properties of Quinoline-4-carbonyl Chloride Analogues

| Substituent | Molecular Formula | Molecular Weight (g/mol) | Electronic Character | Stability |

|---|---|---|---|---|

| 5-Methyl-2-furyl | C₁₆H₁₂ClNO₂ | 285.72 | Electron-rich | Moderate |

| 2-Thienyl | C₁₄H₇Cl₂NOS | Variable | Moderately electron-rich | High |

| 2-Phenyl | C₁₆H₁₀ClNO | Variable | Neutral | High |

The 2-phenyl quinoline analogues represent the most extensively studied class within this series, offering baseline reactivity patterns against which the heterocyclic variants can be compared. The phenyl substituent provides a purely carbocyclic aromatic environment without the heteroatom effects present in furan or thiophene systems. This results in more predictable electronic behavior and generally increased thermal stability. The synthesis and crystal structure analysis of 2-furanyl-2-phenylquinoline-4-carboxylhydrazone derivatives demonstrate that phenyl-substituted systems typically exhibit more ordered crystal packing due to favorable π-π stacking interactions.

The electronic effects of these different substituents manifest in their nuclear magnetic resonance spectroscopic signatures, with furan-containing compounds showing characteristic downfield shifts for protons adjacent to the oxygen atom, while thienyl analogs exhibit intermediate chemical shift values reflecting the sulfur atom's electronic influence. The carbonyl chloride group in each system maintains its characteristic infrared absorption around 1800 wavenumbers, but subtle shifts in this frequency provide insights into the electronic communication between the aromatic substituent and the reactive carbonyl functionality.

Synthetic accessibility varies significantly among these three classes, with furan derivatives often requiring more careful handling due to their sensitivity to acidic conditions and potential for ring-opening reactions. Thienyl analogues generally exhibit improved stability toward synthetic manipulations while maintaining reasonable reactivity for further derivatization. Phenyl-substituted variants offer the greatest synthetic versatility and tolerance to harsh reaction conditions, making them preferred starting materials for extensive structural modifications.

The biological activity profiles of these different substitution patterns show distinct trends, with furan-containing compounds often exhibiting enhanced antimicrobial activity due to their unique electronic properties, while thienyl derivatives demonstrate improved metabolic stability in biological systems. These structure-activity relationships provide valuable guidance for the rational design of new quinoline-based compounds with optimized properties for specific applications.

Properties

IUPAC Name |

2-(5-methylfuran-2-yl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2/c1-9-6-7-14(19-9)13-8-11(15(16)18)10-4-2-3-5-12(10)17-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFBENHCOAVYAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101225179 | |

| Record name | 2-(5-Methyl-2-furanyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101225179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160264-92-5 | |

| Record name | 2-(5-Methyl-2-furanyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Methyl-2-furanyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101225179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedländer Synthesis

The Friedländer synthesis is a common method for preparing quinoline derivatives. It involves the condensation of an aldehyde with a ketone in the presence of an amine catalyst. For the synthesis of 2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride, this method can be adapted by using a suitable aldehyde and ketone that will form the quinoline core with the desired substitution pattern.

Conversion to Acyl Chloride

Once the quinoline core is formed, the next step involves converting the carboxylic acid group to a carbonyl chloride. This is typically achieved using thionyl chloride (SOCl₂) under reflux conditions. The reaction should be monitored to ensure complete conversion, often using techniques like thin-layer chromatography (TLC) or Fourier transform infrared spectroscopy (FT-IR) to track the shift in the carbonyl stretch from approximately 1700 cm⁻¹ for the acid to around 1800 cm⁻¹ for the acyl chloride.

Other Synthetic Routes

Reaction Conditions and Reagents

Friedländer Synthesis Conditions

- Reagents: Aniline or a substituted aniline, aldehyde (e.g., 5-methyl-2-furaldehyde), ketone (e.g., acetone), and an amine catalyst.

- Conditions: The reaction is typically carried out in a solvent like ethanol or aqueous ethanol, with heating to facilitate the condensation.

Conversion to Acyl Chloride Conditions

- Reagents: Thionyl chloride (SOCl₂).

- Conditions: Reflux in a solvent like dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Analysis of Reaction Products

Spectroscopic Methods

- ¹H/¹³C NMR: Used to verify the positions of substituents and functional groups.

- HRMS: Confirms the molecular ion and structure of the compound.

- X-ray Crystallography: If the compound crystallizes, this method can resolve any ambiguities in the structure.

Data Table: Spectroscopic Data for Verification

| Spectroscopic Method | Expected Data |

|---|---|

| ¹H NMR | Signals for methyl groups, furyl protons, and quinoline protons |

| ¹³C NMR | Signals for carbonyl carbon (~165–170 ppm), furyl carbons, and quinoline carbons |

| HRMS | Molecular ion [M+H]⁺ or [M-Cl]⁺ with high mass accuracy |

Research Findings and Challenges

The synthesis of this compound presents several challenges, including the need for precise control over reaction conditions to ensure high yield and purity. Recent research has focused on optimizing these conditions, including the use of green solvents and catalysts to improve efficiency and reduce environmental impact.

Biological Activity

2-(5-Methyl-2-furyl)quinoline-4-carbonyl chloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Structural Characteristics

The compound features a quinoline core, which is known for its diverse biological activities. The presence of the furan ring and the carbonyl chloride functional group enhances its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The quinoline structure allows for intercalation between DNA base pairs, potentially disrupting replication and transcription processes.

- Enzyme Inhibition : The carbonyl chloride group can form covalent bonds with amino acids in enzyme active sites, inhibiting their function. This inhibition can affect various biochemical pathways, including those involved in cancer cell proliferation.

- Protein Binding : Preliminary studies suggest that the compound may interact with proteins involved in cellular signaling pathways, which could elucidate its mechanism of action in biological systems.

Biological Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings regarding its activity against specific cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HL-60 (Leukemia) | 0.07 | High cytotoxicity |

| HCT-116 (Colon Cancer) | 0.19 | Moderate cytotoxicity |

| Hep 3B (Hepatoma) | 0.15 | Selective cytotoxicity |

| A549 (Lung Cancer) | >10 | No significant activity |

These results indicate that the compound has potent activity against specific cancer types while showing limited effects on others .

Case Studies

- Antitumor Activity : In a study evaluating the antitumor properties of various quinoline derivatives, this compound demonstrated selective toxicity towards Hep 3B cells, suggesting potential for targeted cancer therapies .

- Mechanistic Insights : Further investigations revealed that the compound's ability to inhibit tubulin polymerization contributed to its cytotoxic effects. This mechanism is crucial for disrupting cancer cell mitosis, thereby enhancing its therapeutic potential .

Research Findings

Recent studies have highlighted the compound's role in various therapeutic applications:

- Antimicrobial Activity : Preliminary data suggest that derivatives of this compound may exhibit antimicrobial properties, warranting further exploration in infectious disease contexts.

- Cardioprotective Effects : Some analogs have shown promise in protecting cardiomyocytes from doxorubicin-induced toxicity, indicating a potential dual role in cancer treatment and cardioprotection .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The quinoline-4-carbonyl chloride scaffold is highly modular, with substituents on the quinoline ring and the aryl/furan moiety significantly influencing reactivity, stability, and biological activity. Key analogs include:

Key Observations :

- Electron-Donating vs.

- Heterocyclic Moieties: Replacing furyl with thienyl (as in 2-(5-chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride) introduces sulfur, which may alter solubility and reactivity due to polarizable S atoms .

Commercial and Research Status

- Availability: The target compound is discontinued, while analogs like 6-chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride remain available (e.g., Santa Cruz Biotechnology, $150/100 mg) .

- Research Gaps: Limited data exist on the target compound’s biological activity.

Q & A

Q. What are the established synthetic routes for 2-(5-Methyl-2-furyl)quinoline-4-carbonyl chloride, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized by reacting the corresponding quinoline-4-carboxylic acid with thionyl chloride (SOCl₂). Key steps include:

- Acid Chloride Formation : Refluxing the carboxylic acid with excess SOCl₂ (3–5 equivalents) for 3–6 hours under anhydrous conditions.

- Purification : Removal of residual SOCl₂ via vacuum distillation, followed by solvent stripping (e.g., dry toluene) to isolate the crude product . Optimization strategies:

- Temperature Control : Maintain reflux temperatures (70–80°C) to minimize side reactions.

- Moisture Exclusion : Use inert gas (N₂/Ar) to prevent hydrolysis of the acid chloride.

- Yield Enhancement : Monitor reaction progress via TLC (n-hexane:EtOAc = 8:2) to terminate at optimal conversion .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., furyl and quinoline protons) and assess purity .

- Mass Spectrometry (HRMS) : Validate molecular weight (C₁₆H₁₂ClNO₂, 285.72 g/mol) and isotopic distribution .

- X-ray Crystallography : Resolve 3D conformation for studying steric effects in reactions .

Q. How should this compound be stored to maintain stability, and what are critical handling precautions?

- Storage : Keep in airtight containers under inert gas (N₂) at –20°C to prevent hydrolysis. Desiccants (silica gel) are recommended .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with water or alcohols due to its high electrophilicity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution?

The carbonyl chloride group acts as a strong electrophile, reacting with nucleophiles (amines, alcohols) via a two-step mechanism:

- Nucleophilic Attack : Formation of a tetrahedral intermediate.

- Chloride Departure : Regeneration of the carbonyl group. Substituent effects:

- The electron-withdrawing quinoline ring enhances electrophilicity.

- The 5-methylfuran group may sterically hinder bulky nucleophiles, influencing regioselectivity .

Q. How can computational modeling guide the design of derivatives with improved biological activity?

- Docking Studies : Simulate interactions with target proteins (e.g., bacterial enzymes) to predict binding affinity.

- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with antibacterial efficacy.

- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to assess reactivity . Example: Modifying the furyl substituent to include electron-donating groups (e.g., –OCH₃) may enhance membrane permeability .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH, temperature).

- Assay Validation : Use positive controls (e.g., ciprofloxacin for antibacterial assays) to calibrate results.

- Structural Confirmation : Verify compound identity via HRMS and NMR to rule out degradation .

Key Recommendations for Researchers

- Synthesis : Prioritize anhydrous conditions and real-time monitoring (TLC) to optimize yields.

- Characterization : Combine NMR, HRMS, and crystallography for structural validation.

- Biological Testing : Standardize assays and validate against known inhibitors to ensure reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.